1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
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Overview
Description
1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a piperazine ring, which is a common motif in many pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of F1852-0036 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
F1852-0036 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The inhibition of CDK2 by F1852-0036 leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . This interaction is vital as CDK2 is involved in the transition from the G1 phase to the S phase of the cell cycle, making this compound a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . This apoptotic effect is mediated through the activation of caspases and the upregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, leading to cell cycle arrest and apoptosis . Additionally, the compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in vitro
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects . Additionally, it affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells through active transport mechanisms and accumulates in the cytoplasm and nucleus . This intracellular localization is crucial for its biological activity, as it allows the compound to interact with its molecular targets .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It is directed to these compartments by specific targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and transcription factors, modulating gene expression and cellular responses . In the cytoplasm, it affects various signaling pathways and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine derivative under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the piperazine ring or the benzyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its ability to modulate biological pathways and its potential as a tool for studying cellular processes.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar fused heterocyclic system and are also known for their potential as enzyme inhibitors
Uniqueness
1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the benzyl and piperazine groups enhances its ability to interact with biological targets and improves its pharmacokinetic profile .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-21-16-15(11-20-21)17(19-13-18-16)23-9-7-22(8-10-23)12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGOCQZTWTYKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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